molecular formula C8H8ClNO3 B026580 Methyl 4-chloro-6-(hydroxymethyl)picolinate CAS No. 109880-43-5

Methyl 4-chloro-6-(hydroxymethyl)picolinate

Cat. No.: B026580
CAS No.: 109880-43-5
M. Wt: 201.61 g/mol
InChI Key: VOHMXHMSILAEDI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Methyl 4-chloro-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-chloro-6-(hydroxymethyl)picolinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups on the pyridine ring allow the compound to participate in various chemical reactions, leading to the formation of different derivatives with unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Methyl 4-chloro-6-(hydroxymethyl)picolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.

Biological Activity

Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H8ClNO3C_8H_8ClNO_3 and features a pyridine ring with a hydroxymethyl group at the 6-position and a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological properties.

This compound interacts with various molecular targets due to its functional groups. The chloro and hydroxymethyl groups enable it to participate in chemical reactions that can lead to the formation of derivatives with distinct biological activities. The exact mechanisms depend on the specific applications, but it is known to influence enzyme interactions and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentrations (MICs) for several pathogens have been documented, showcasing its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, particularly in models of neuroinflammation. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Potential Therapeutic Applications

This compound is being explored as a precursor for synthesizing new therapeutic agents. Its structural characteristics make it a candidate for developing anti-inflammatory and antimicrobial drugs, as well as compounds targeting specific diseases like cancer.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with MIC values comparable to established antibiotics.
  • Neuroinflammation Model : In a rat model of spinal cord injury, administration of this compound resulted in reduced levels of inflammatory markers such as IL-1β and IL-18. This suggests its potential utility in neuroprotective therapies .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, modifications to the hydroxymethyl group have led to compounds with improved antimicrobial properties.

Properties

IUPAC Name

methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMXHMSILAEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555581
Record name Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-43-5
Record name Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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